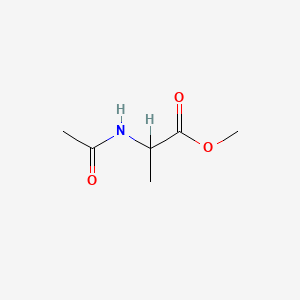
methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a synthetic compound belonging to the beta-carboline family Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core. The specific steps are as follows:
Starting Materials: Tryptamine and an appropriate aldehyde or ketone.
Reaction Conditions: Acidic conditions, often using hydrochloric acid or acetic acid as the catalyst.
Procedure: The tryptamine derivative is mixed with the aldehyde or ketone in the presence of the acid catalyst and heated to promote cyclization, forming the beta-carboline core.
Methylation: The resulting beta-carboline is then methylated using methyl iodide or dimethyl sulfate to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Pictet-Spengler reaction for large-scale synthesis. This includes:
Catalyst Optimization: Using more efficient and less corrosive catalysts.
Reaction Conditions: Scaling up the reaction while maintaining temperature and pH control.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Introduction of various functional groups, such as halides or amines.
Applications De Recherche Scientifique
Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology and as a potential treatment for neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors.
Enzyme Inhibition: Inhibiting enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters.
Signal Transduction: Modulating intracellular signaling pathways, affecting cellular responses and functions.
Comparaison Avec Des Composés Similaires
Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can be compared with other beta-carboline derivatives, such as:
Harmine: Known for its psychoactive properties and use in traditional medicine.
Harmaline: Similar to harmine but with different pharmacological effects.
Tetrahydroharman: Another beta-carboline with distinct biological activities.
Propriétés
IUPAC Name |
methyl 1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)13-10(8-12(17-15)14(18)19-3)9-6-4-5-7-11(9)16-13/h4-7,12,16-17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCECOYNVQCXLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
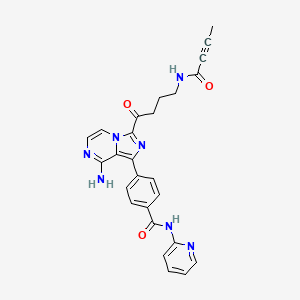

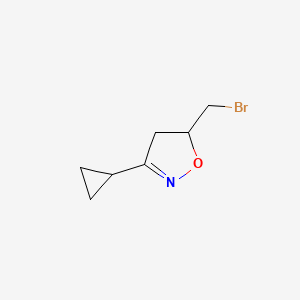
![methyl 2-[(2Z)-6-methanesulfonyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2622271.png)
![N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2622272.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2622279.png)
![2-[(1R)-1-azidoethyl]pyridine](/img/structure/B2622280.png)
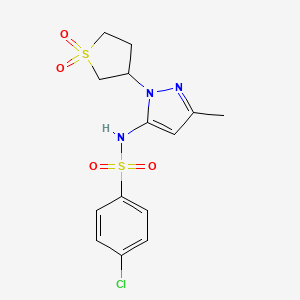
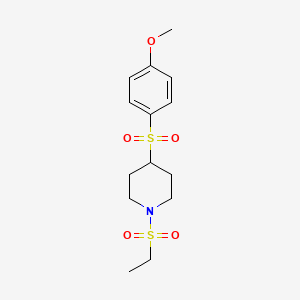

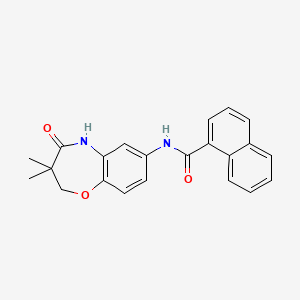
![3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2622289.png)
